molecular formula C21H25FN2O3S B11346074 1-[(2-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide

Cat. No.: B11346074
M. Wt: 404.5 g/mol
InChI Key: GBXHVIPIHXVIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are structurally related to fentanyl, a potent synthetic opioid used for pain management and anesthesia. The compound’s structure includes a piperidine ring, a phenylethyl group, and a fluorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the phenylethyl group, and attachment of the fluorophenyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or iodine (I₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors and potential therapeutic effects.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound’s molecular targets include the μ-opioid receptor, which is responsible for its potent analgesic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its fluorophenyl group, in particular, may enhance its binding affinity and selectivity for opioid receptors compared to other analogs.

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O3S/c1-16(17-7-3-2-4-8-17)23-21(25)18-11-13-24(14-12-18)28(26,27)15-19-9-5-6-10-20(19)22/h2-10,16,18H,11-15H2,1H3,(H,23,25)

InChI Key

GBXHVIPIHXVIAO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.